pKa Differentiation: 2,4-Dimethyl-3-fluorobenzoic Acid vs. Non‑Fluorinated 2,4-Dimethylbenzoic Acid
Fluorination at the 3‑position significantly increases acidity relative to the non‑fluorinated parent. The target compound exhibits a predicted pKa of 3.84±0.25 , whereas 2,4‑dimethylbenzoic acid (CAS 611‑01‑8) has a reported pKa of 4.22 at 25 °C . This pKa shift of approximately 0.38 units reflects the electron‑withdrawing inductive effect of the fluorine atom.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.84±0.25 (predicted) |
| Comparator Or Baseline | 2,4-Dimethylbenzoic acid: 4.217 (25 °C) |
| Quantified Difference | ~0.38 units (lower pKa for fluorinated analog) |
| Conditions | Predicted value for target; experimental value for comparator at 25 °C. |
Why This Matters
A lower pKa alters solubility, permeability, and salt‑formation behavior, directly impacting the compound's suitability as a carboxylic acid building block in medicinal chemistry campaigns.
